molecular formula C6H14ClNO B6159812 (1S,3R)-3-aminocyclohexan-1-ol hydrochloride CAS No. 2331211-57-3

(1S,3R)-3-aminocyclohexan-1-ol hydrochloride

Cat. No.: B6159812
CAS No.: 2331211-57-3
M. Wt: 151.6
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-aminocyclohexan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or the amination of cyclohexanol derivatives. One common method is the catalytic hydrogenation of 3-aminocyclohexanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, including controlling temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-aminocyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, cyclohexylamine derivatives, and various substituted cyclohexanol compounds .

Mechanism of Action

The mechanism of action of (1S,3R)-3-aminocyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors on cell surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3R)-3-aminocyclohexan-1-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as both a hydrogen bond donor and acceptor makes it versatile in various chemical reactions and applications .

Properties

CAS No.

2331211-57-3

Molecular Formula

C6H14ClNO

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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